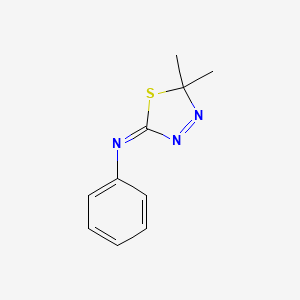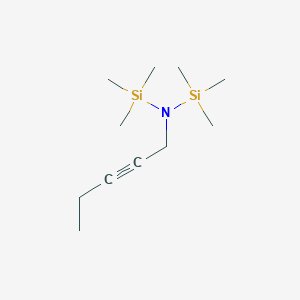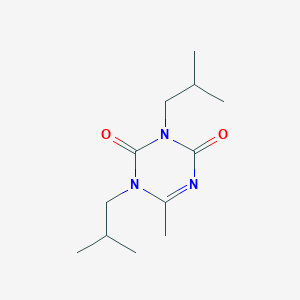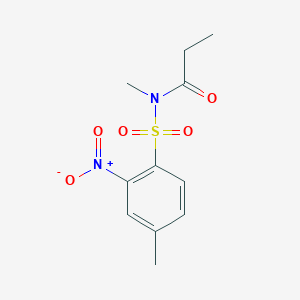
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is an organic compound that features a quinoline ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is (Z)-1-(4-aminophenyl)-3-quinolin-4-ylprop-2-en-1-one.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can be used as a building block for more complex molecules.
Biology and Medicine
It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry
In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for use in organic semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the quinoline ring can interact with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenyl acetate: Used in enzymatic assays and as a substrate for esterases.
4-nitrophenyl phosphate: Used as a chromogenic substrate for phosphatase assays.
4-nitrophenyl formate: Used for the formylation of amino groups in peptides.
Uniqueness
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is unique due to the presence of both a nitrophenyl group and a quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
93656-30-5 |
|---|---|
Fórmula molecular |
C18H12N2O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H12N2O3/c21-18(14-5-8-15(9-6-14)20(22)23)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12H/b10-7- |
Clave InChI |
MDPNIEWCQQIJPW-YFHOEESVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)


![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)







